ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate
Description
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate is a chiral ester derivative featuring a pyrazole core, a tert-butoxycarbonyl (Boc)-protected amine, and an ethyl ester group. Such Boc-protected amino esters are widely used as intermediates in peptide synthesis and pharmaceutical development due to their stability and ease of deprotection under acidic conditions .
The pyrazole moiety (1-methylpyrazol-4-yl) contributes to hydrogen bonding and dipole interactions, enhancing solubility in polar solvents.
Properties
Molecular Formula |
C13H21N3O4 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C13H21N3O4/c1-6-19-11(17)10(9-7-14-16(5)8-9)15-12(18)20-13(2,3)4/h7-8,10H,6H2,1-5H3,(H,15,18)/t10-/m1/s1 |
InChI Key |
BZVLPXVZFNDSOE-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CN(N=C1)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(C1=CN(N=C1)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced by reacting the pyrazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with various biological molecules.
Comparison with Similar Compounds
Structural Comparison with Cyclohexene Derivatives
describes cyclohexene-based Boc-protected esters, such as ethyl (1R,2S,5S*)-2-(tert-butoxycarbonylamino)-5-hydroxycyclohex-3-enecarboxylate. Key differences include:
- Core Structure : The cyclohexene ring introduces ring strain and conformational rigidity, unlike the planar pyrazole in the target compound.
- Functional Groups : The hydroxyl group (-OH) in cyclohexene derivatives enables hydrogen bonding, increasing aqueous solubility compared to the pyrazole’s nitrogen-based polarity.
- Reactivity : The cyclohexene ring’s unsaturation (double bond) may undergo addition reactions, while the pyrazole’s aromaticity favors electrophilic substitution.
- Applications: Cyclohexene derivatives are often explored in natural product synthesis (e.g., terpenoids), whereas pyrazole-containing compounds are prevalent in kinase inhibitors and anti-inflammatory agents .
Comparison with Thiophene-Based Esters
lists thiophene-containing esters like ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate. Key distinctions:
- Heterocycle : Thiophene’s sulfur atom contributes to electron-rich aromatic systems, enabling π-π stacking interactions. Pyrazole, with two adjacent nitrogens, offers stronger hydrogen-bonding capacity.
- Substituents : Thiophene derivatives often feature extended alkyl or sulfonyl chains (e.g., -SO₂NH₂ in ), altering metabolic stability and toxicity profiles.
- Biological Targets : Thiophene esters are common in antiviral and anticoagulant therapies, whereas pyrazole analogs are leveraged in targeting inflammatory pathways (e.g., COX-2 inhibition) .
Enantiomeric Considerations
specifies (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid (CAS 3089-23-4), the S-enantiomer of the target compound’s acid precursor. Key contrasts:
- Stereochemical Impact : The R-configuration in the target ester may exhibit distinct binding affinities in chiral environments (e.g., enzyme active sites) compared to the S-enantiomer.
- Synthesis : Enzymatic resolution or asymmetric catalysis is required to isolate specific enantiomers, impacting manufacturing complexity.
- Pharmacokinetics : Enantiomers often differ in absorption and metabolism; for instance, the R-form might demonstrate superior plasma stability .
Biological Activity
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate, with the CAS number 2740593-31-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C13H21N3O4
- Molecular Weight : 283.32 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis and drug development to enhance stability and solubility.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the protection of amino groups and subsequent coupling reactions. For instance, a common approach involves the use of Boc anhydride in the presence of a base to protect the amino group before coupling with 1-methylpyrazole derivatives.
Antimicrobial Properties
Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial activity. For example, studies have shown that similar compounds possess significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer cells, potentially through pathways involving caspase activation and modulation of cell cycle progression.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition properties. For instance, it may act as an inhibitor for certain kinases involved in cancer progression. Such inhibition could lead to reduced tumor growth and metastasis.
Case Studies
- Antimicrobial Efficacy : A study published in Biological Chemistry examined a series of pyrazole derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL, indicating strong antibacterial activity .
- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that the compound exhibited IC50 values ranging from 5 to 15 µM, suggesting significant cytotoxic effects comparable to established chemotherapeutic agents .
- Enzyme Inhibition Studies : Research highlighted its potential as a selective inhibitor of specific kinases involved in cancer signaling pathways. The compound showed promising results in reducing kinase activity by over 60% at optimal concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
